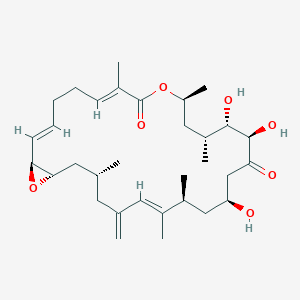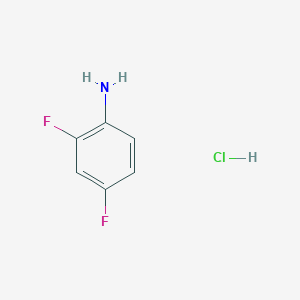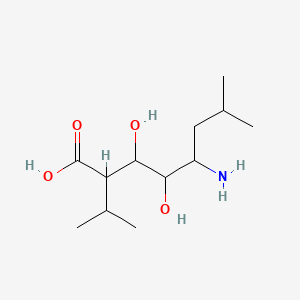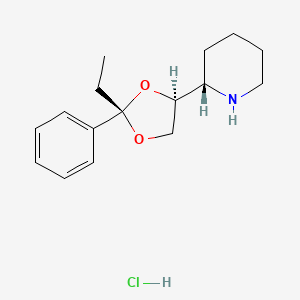
Etoxadrol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Etoxadrol hydrochloride is a dissociative anesthetic drug that functions as a non-competitive NMDA receptor antagonist. It was initially developed as an analgesic for human use but was discontinued due to side effects such as nightmares and hallucinations . This compound shares structural similarities with other dissociative anesthetics like phencyclidine (PCP) and ketamine .
Métodos De Preparación
The synthesis of etoxadrol hydrochloride involves the formation of a 1,3-dioxolane ring and the incorporation of a piperidine moiety. The synthetic route typically includes the following steps:
Formation of the 1,3-dioxolane ring: This step involves the reaction of an aldehyde or ketone with ethylene glycol in the presence of an acid catalyst.
Incorporation of the piperidine moiety: The 1,3-dioxolane intermediate is then reacted with a piperidine derivative under basic conditions to form the final product.
Análisis De Reacciones Químicas
Etoxadrol hydrochloride undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: this compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a model compound for studying NMDA receptor antagonists and their interactions.
Biology: Etoxadrol hydrochloride is used in research to understand the mechanisms of dissociative anesthetics and their effects on the nervous system.
Medicine: Although its development as an analgesic was discontinued, this compound is still used in research to explore new therapeutic approaches for pain management and anesthesia.
Mecanismo De Acción
Etoxadrol hydrochloride exerts its effects by antagonizing the NMDA receptor. It binds to the PCP site on the NMDA receptor, located just above the magnesium block in the ion channel. When the magnesium block is displaced, this compound blocks the NMDA receptor channel, preventing cations from entering or exiting the channel. This mechanism of action is similar to that of other dissociative anesthetics like PCP and ketamine .
Comparación Con Compuestos Similares
Etoxadrol hydrochloride is structurally and functionally similar to other dissociative anesthetics, including:
Phencyclidine (PCP): Both compounds act as NMDA receptor antagonists and share similar side effects.
Ketamine: Like this compound, ketamine is a dissociative anesthetic with NMDA receptor antagonist properties.
Dexoxadrol: This compound and dexoxadrol are closely related, with similar chemical structures and pharmacological effects.
This compound’s uniqueness lies in its specific binding affinity and the distinct side effects reported during its clinical trials, which led to its discontinuation for human use .
Propiedades
Número CAS |
23239-37-4 |
|---|---|
Fórmula molecular |
C16H24ClNO2 |
Peso molecular |
297.82 g/mol |
Nombre IUPAC |
(2S)-2-[(2S,4S)-2-ethyl-2-phenyl-1,3-dioxolan-4-yl]piperidine;hydrochloride |
InChI |
InChI=1S/C16H23NO2.ClH/c1-2-16(13-8-4-3-5-9-13)18-12-15(19-16)14-10-6-7-11-17-14;/h3-5,8-9,14-15,17H,2,6-7,10-12H2,1H3;1H/t14-,15+,16-;/m0./s1 |
Clave InChI |
YXNTVNNAXUKHQM-CLUYDPBTSA-N |
SMILES isomérico |
CC[C@@]1(OC[C@@H](O1)[C@@H]2CCCCN2)C3=CC=CC=C3.Cl |
SMILES |
CCC1(OCC(O1)C2CCCCN2)C3=CC=CC=C3.Cl |
SMILES canónico |
CCC1(OCC(O1)C2CCCCN2)C3=CC=CC=C3.Cl |
Sinónimos |
Cl 1848C Cl-1848C etoxadrol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



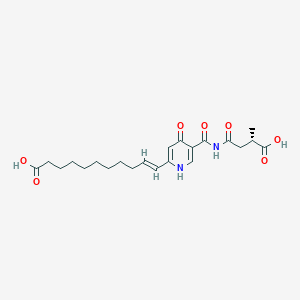
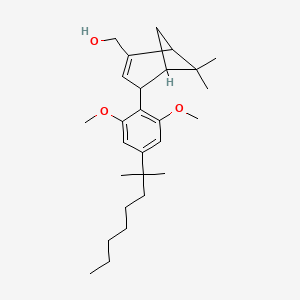

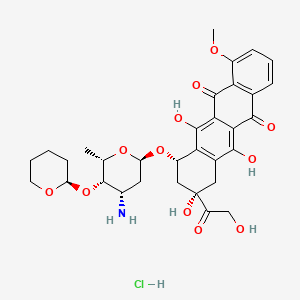

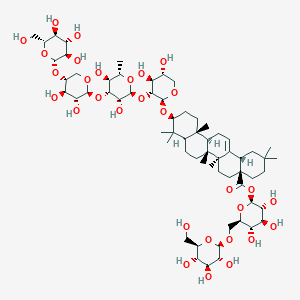

![[(1S,2R,5S,7R,8R,10S,11R,12S)-11-hydroxy-2-(hydroxymethyl)-1,5-dimethyl-13-oxo-9-oxatetracyclo[8.2.1.02,8.05,7]tridecan-12-yl] acetate](/img/structure/B1259895.png)


![(2R,13bS)-2-methoxy-2,6,8,9-tetrahydro-1H-indolo[7a,1-a]isoquinoline-11,12-diol](/img/structure/B1259899.png)
